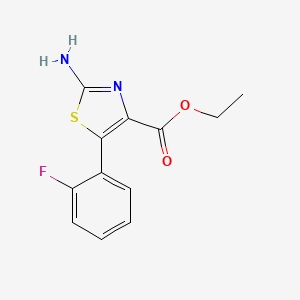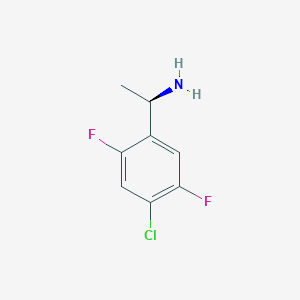
n-Methyl-4-(thiophen-3-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-4-(thiophen-3-yl)butan-1-amine is an organic compound with the molecular formula C9H15NS It consists of a thiophene ring attached to a butan-1-amine chain with a methyl group substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Attachment of the Butan-1-amine Chain: The thiophene ring is then reacted with a butan-1-amine precursor under suitable conditions to form the desired compound.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-4-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Alkylated amine derivatives.
Aplicaciones Científicas De Investigación
n-Methyl-4-(thiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of n-Methyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring and an alkyl amine substituent.
Thiophene-2-carboxylic acid: A derivative of thiophene with a carboxylic acid group.
Uniqueness
n-Methyl-4-(thiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a butan-1-amine chain and a methyl group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H15NS |
|---|---|
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
N-methyl-4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-10-6-3-2-4-9-5-7-11-8-9/h5,7-8,10H,2-4,6H2,1H3 |
Clave InChI |
VWCYLPOHBCLRKH-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



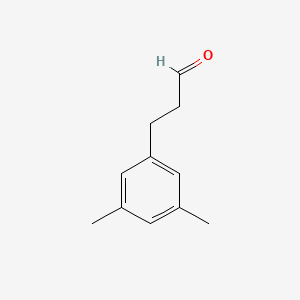
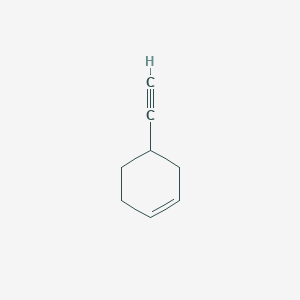
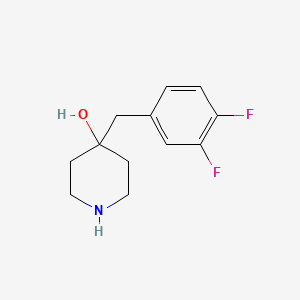
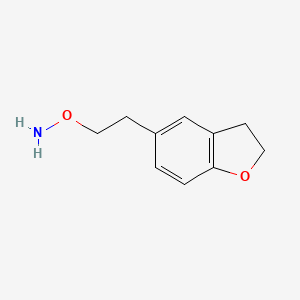
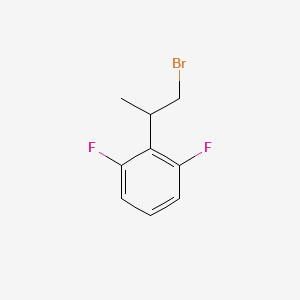

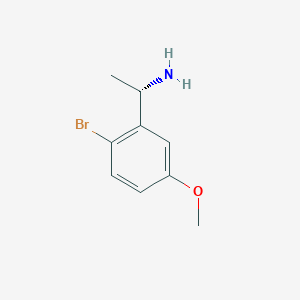
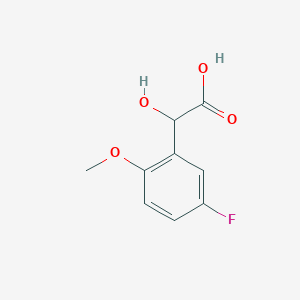

![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
